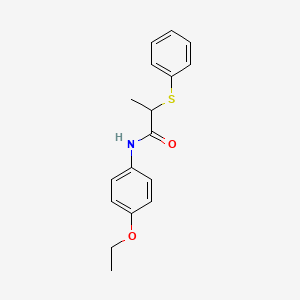
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide, also known as EPPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EPPA belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) attached to an amino group (NH2). EPPA has a molecular formula of C17H19NO2S and a molecular weight of 305.4 g/mol.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide is not fully understood. However, it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs leads to the accumulation of acetylated histones, which alters the chromatin structure and results in the activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of HDACs, which play a critical role in the regulation of gene expression. Furthermore, this compound has been reported to exhibit antifungal and antibacterial activity against several pathogenic microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-ethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its broad-spectrum anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer agents. Another advantage of using this compound is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on N-(4-ethoxyphenyl)-2-(phenylthio)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound in more detail to gain a better understanding of its anticancer activity. Furthermore, the potential use of this compound as a chiral auxiliary in asymmetric synthesis could be explored further. Overall, the research on this compound has the potential to lead to the development of new and effective anticancer agents and other therapeutic agents.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide involves the reaction of 4-ethoxyaniline and phenylthiocyanate in the presence of triethylamine as a catalyst. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with 2-bromo-1-phenylpropan-1-one to yield this compound. The synthesis of this compound has been reported in the literature, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to have antifungal and antibacterial activity against several pathogenic microorganisms. Furthermore, this compound has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-15-11-9-14(10-12-15)18-17(19)13(2)21-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVMGWSBVIIYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

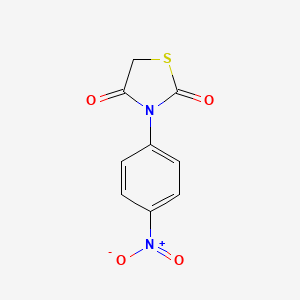

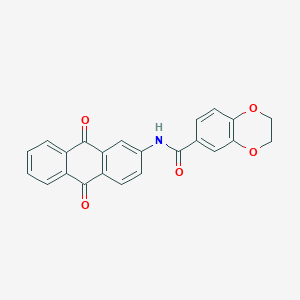
![3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4971955.png)
![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4971958.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4971964.png)
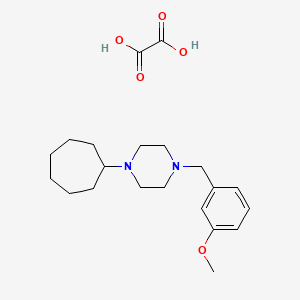
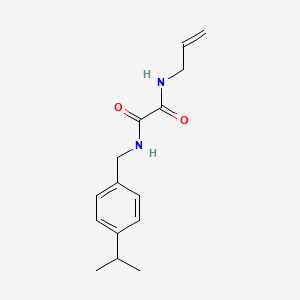
![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)
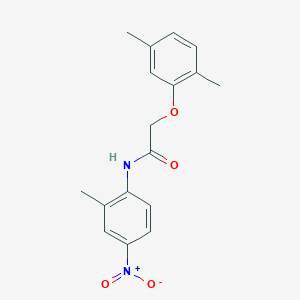
![N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)
![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)